molecular formula C10H13BrO2 B1330267 1-(3-Bromopropoxy)-4-methoxybenzene CAS No. 6267-37-4

1-(3-Bromopropoxy)-4-methoxybenzene

Cat. No. B1330267
CAS RN: 6267-37-4
M. Wt: 245.11 g/mol
InChI Key: FNLXODLTOAZUTD-UHFFFAOYSA-N
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Description

The description of an organic compound like “1-(3-Bromopropoxy)-4-methoxybenzene” would typically include its molecular formula, molecular weight, and structural formula. The compound’s IUPAC name would also be part of its description.



Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis would involve a detailed examination of these reactions, including the reagents and conditions used, and the mechanism of each reaction.



Molecular Structure Analysis

Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used for this purpose.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This can include reactions with different reagents under various conditions, and studying the mechanisms of these reactions.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility in different solvents, and its chemical stability. Techniques such as differential scanning calorimetry (DSC) can be used to study the compound’s thermal properties.


Scientific Research Applications

  • Environmental Analysis : Research by Führer and Ballschmiter (1998) examined halogenated methoxybenzenes like bromochloromethoxybenzenes in the marine troposphere, suggesting an anthropogenic origin for chloroanisoles and a biogenic origin for bromoanisoles. This study highlights the environmental presence and potential impacts of similar compounds (Führer & Ballschmiter, 1998).

  • Chemical Synthesis : Esteves, Ferreira, and Medeiros (2007) demonstrated the electrochemical reduction of bromoethers, including compounds similar to 1-(3-Bromopropoxy)-4-methoxybenzene, leading to high yields of tetrahydrofuran derivatives. This suggests its potential use in synthetic organic chemistry (Esteves, Ferreira, & Medeiros, 2007).

  • Material Science : Jin et al. (2016) explored the use of bromomethyl methoxybenzene derivatives in polymer solar cells, demonstrating improved photovoltaic performance. This research points to its utility in enhancing energy conversion efficiency in solar cell technology (Jin et al., 2016).

  • Organic Electronics : The study by Toyota, Kawasaki, Nakamura, and Yoshifuji (2003) involved the synthesis of sterically protected diphosphene and fluorenylidenephosphine using bulky bromobenzene derivatives. Their findings contribute to the development of materials with specific electronic properties (Toyota et al., 2003).

  • Fragrance Industry : Scrivanti, Bertoldini, Beghetto, and Matteoli (2008) utilized derivatives of bromomethoxybenzene in the synthesis of floral fragrances, indicating its application in the fragrance industry (Scrivanti et al., 2008).

  • Liquid Crystals : Bertini, Perrin, Sinou, Thozet, and Vill (2003) conducted research on liquid crystals derived from trioxadecalin, which involved reactions with bromomethoxybenzene derivatives. This research is significant for the development of new liquid crystal materials (Bertini et al., 2003).

  • Atmospheric Chemistry : Sun, Cao, Zhang, Li, and He (2016) investigated the reaction of methoxybenzene with ozone, providing insight into atmospheric reactions involving methoxybenzene derivatives. This study is relevant for understanding air pollution dynamics (Sun et al., 2016).

Safety And Hazards

The safety and hazards associated with a compound are typically determined through toxicological studies. This can include studying the compound’s acute and chronic toxicity, its potential for causing cancer (carcinogenicity), its potential for causing genetic mutations (mutagenicity), and its potential for causing birth defects (teratogenicity).


Future Directions

Future directions could involve further studies on the compound’s synthesis, its reactions, its mechanism of action, and its safety. This could also involve developing new synthetic methods, discovering new reactions, finding new biological targets, or improving the compound’s safety profile.


Please note that the above is a general description of how these analyses are typically conducted, and the specific details can vary depending on the compound and the available resources. For a specific compound like “1-(3-Bromopropoxy)-4-methoxybenzene”, you would need to consult the relevant scientific literature or conduct experimental studies.


properties

IUPAC Name

1-(3-bromopropoxy)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-12-9-3-5-10(6-4-9)13-8-2-7-11/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLXODLTOAZUTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80284604
Record name 1-(3-bromopropoxy)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromopropoxy)-4-methoxybenzene

CAS RN

6267-37-4
Record name 6267-37-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37995
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-bromopropoxy)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Dehabadi, E Yemisci, AN Kursunlu, D Kirsanov - Chemosensors, 2022 - mdpi.com
In this study a variety of novel symmetrically and asymmetrically functionalized pillar[5]arenes were synthesized, structurally characterized and applied as ionophores in PVC-plasticized …
Number of citations: 3 www.mdpi.com
M Dehabadi, E Yemisci, AN Kursunlu, D Kirsanov - 2022 - academia.edu
In this study a variety of novel symmetrically and asymmetrically functionalized pillar [5] arenes were synthesized, structurally characterized and applied as ionophores in PVC-…
Number of citations: 0 www.academia.edu
J Xu - 1997 - search.proquest.com
This thesis presents new intramolecular hydrogen transfer reactions of radicals, and the application of these reactions to problems in organic synthesis. Chapter 2 reports a series of …
Number of citations: 0 search.proquest.com
W Szeja, G Grynkiewicz, T Bieg, P Swierk, A Byczek… - Molecules, 2014 - mdpi.com
A series of glycoconjugates, derivatives of genistein containing a C-glycosylated carbohydrate moiety, were synthesized and their anticancer activity was tested in vitro in the human cell …
Number of citations: 18 www.mdpi.com
AE Moritz, RB Free, WS Weiner, EO Akano… - Journal of medicinal …, 2020 - ACS Publications
To identify novel D 3 dopamine receptor (D3R) agonists, we conducted a high-throughput screen using a β-arrestin recruitment assay. Counterscreening of the hit compounds provided …
Number of citations: 17 pubs.acs.org
SA Nyantakyi, M Li, P Gopal… - Journal of medicinal …, 2018 - ACS Publications
The inclusion of an azaspiroketal Mannich base in the membrane targeting antitubercular 6-methoxy-1-n-octyl-1H-indole scaffold resulted in analogs with improved selectivity and …
Number of citations: 31 pubs.acs.org

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